Ethyl 2-[(2-phenylacetyl)amino]acetate
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Overview
Description
Ethyl 2-[(2-phenylacetyl)amino]acetate, also known as phenylpiracetam or carphedon, is a nootropic drug with potential implications in various fields of research. It has the molecular formula C12H15NO3 .
Molecular Structure Analysis
The InChI code for Ethyl 2-[(2-phenylacetyl)amino]acetate is 1S/C12H15NO3/c1-2-16-12(15)9-13-11(14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) . The molecular weight is 221.25 g/mol .Physical And Chemical Properties Analysis
Ethyl 2-[(2-phenylacetyl)amino]acetate has a melting point of 83-85 degrees Celsius .Scientific Research Applications
Organic Synthesis Techniques :
- Fadnavis et al. (2006) demonstrated the use of Ethyl 2,4-dioxo-4-phenylbutyrate in the synthesis of enantiomerically pure (R)- and (S)-3-amino-3-phenyl-1-propanol, showcasing the potential of this compound in stereochemical resolutions in organic chemistry (Fadnavis, Radhika, & Devi, 2006).
Material Science Applications :
- Shafi et al. (2021) researched the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives, involving Ethyl (S)-2-amino-2-phenylacetate. This study highlights its role in developing materials with potential applications in industrial and photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).
Chemical Structure and Characterization :
- The work of DyaveGowda et al. (2002) on the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate contributes to a deeper understanding of the molecular structure and stability of such compounds, which is crucial for their application in various fields of chemistry (DyaveGowda et al., 2002).
Synthetic Methodology Development :
- Liu et al. (2018) synthesized Ethyl 2-[(2-amino-3-cyano-4-Phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, showcasing the compound's utility in developing novel synthesis methods with potential applications in antitumor activity research (Liu et al., 2018).
Medicinal Chemistry :
- The study by Babar et al. (2017) on the synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates and their glucosidase inhibition properties illustrates the potential use of Ethyl 2-[(2-phenylacetyl)amino]acetate derivatives in the development of novel therapeutic agents (Babar et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[(2-phenylacetyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)9-13-11(14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOABIAPWACPKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286076 |
Source
|
Record name | ethyl 2-[(2-phenylacetyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-phenylacetyl)amino]acetate | |
CAS RN |
4838-35-1 |
Source
|
Record name | 4838-35-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-[(2-phenylacetyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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